3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-(trifluoromethyl)benzene.
Friedel-Crafts Alkylation: This intermediate undergoes a Friedel-Crafts alkylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Trifluoromethylphenyl)propanoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid
Comparison: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction conditions, and applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFEZHKSFPXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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